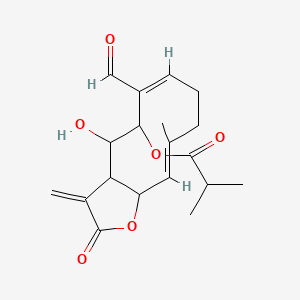
Acantholide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acantholide is a Sesquiterpene lactone from Acanthospermum glabratum. It has been investigated for anticancer effects, but none were found. It is toxic to humans.
Aplicaciones Científicas De Investigación
Biological Activities
Acantholides have been studied for their various biological activities:
- Antimicrobial Activity : Acantholide B has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potential use as an antimicrobial agent .
- Cytotoxicity : Research indicates that Acantholides exhibit cytotoxic effects against several cancer cell lines. For instance, this compound E demonstrated an IC50 value of 16.8 μM against mouse lymphoma L5178Y cells .
- Anti-inflammatory Properties : Compounds like manoalide (related to this compound) have been recognized for their ability to inhibit phospholipase A2, a crucial enzyme involved in inflammatory processes .
Therapeutic Applications
The therapeutic potential of Acantholides is being explored in several domains:
- Cancer Treatment : Due to their cytotoxic properties, Acantholides are being investigated as potential anticancer agents. Their ability to induce apoptosis in cancer cells presents opportunities for developing new cancer therapies .
- Anti-inflammatory Drugs : Given their mechanism of action against inflammatory pathways, Acantholides may serve as a basis for developing anti-inflammatory medications .
Case Studies
Several studies illustrate the applications of Acantholides in real-world scenarios:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity of this compound B.
- Methodology : Disc diffusion method against various bacterial strains.
- Results : Significant inhibition zones were observed for Staphylococcus aureus, confirming its potential as an antimicrobial agent.
-
Cytotoxicity Assay :
- Objective : Assess the cytotoxic effects of this compound derivatives on cancer cell lines.
- Methodology : MTT assay was performed on L5178Y cells.
- Results : this compound D exhibited an IC50 value of 8.5 μM, indicating strong cytotoxic activity.
-
Inflammation Model :
- Objective : Investigate the anti-inflammatory effects of this compound derivatives.
- Methodology : In vitro assays measuring phospholipase A2 inhibition.
- Results : Notable reduction in enzyme activity was observed with certain derivatives, supporting their use in inflammatory conditions.
Data Tables
| Compound | Biological Activity | IC50 (μM) | Target Organism/Cell Line |
|---|---|---|---|
| This compound B | Antimicrobial | N/A | Staphylococcus aureus |
| This compound D | Cytotoxic | 8.5 | Mouse lymphoma L5178Y |
| This compound E | Cytotoxic | 16.8 | Mouse lymphoma L5178Y |
| Study Type | Objective | Key Findings |
|---|---|---|
| Antimicrobial Efficacy | Evaluate antimicrobial activity | Significant inhibition against Staphylococcus aureus |
| Cytotoxicity Assay | Assess cytotoxic effects on cancer cell lines | Strong cytotoxic activity observed |
| Inflammation Model | Investigate anti-inflammatory effects | Reduction in phospholipase A2 activity |
Propiedades
Número CAS |
72548-16-4 |
|---|---|
Fórmula molecular |
C19H24O6 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
[(6E,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H24O6/c1-10(2)18(22)25-17-13(9-20)7-5-6-11(3)8-14-15(16(17)21)12(4)19(23)24-14/h7-10,14-17,21H,4-6H2,1-3H3/b11-8+,13-7- |
Clave InChI |
MWYCMNPDBWRCKB-XJZCXBHUSA-N |
SMILES |
CC1=CC2C(C(C(C(=CCC1)C=O)OC(=O)C(C)C)O)C(=C)C(=O)O2 |
SMILES isomérico |
C/C/1=C/[C@@H]2[C@@H]([C@@H]([C@H](/C(=C\CC1)/C=O)OC(=O)C(C)C)O)C(=C)C(=O)O2 |
SMILES canónico |
CC1=CC2C(C(C(C(=CCC1)C=O)OC(=O)C(C)C)O)C(=C)C(=O)O2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acantholide; NSC 277282; NSC277282; NSC-277282 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















